molecular formula C11H20 B103828 1-Undecyne CAS No. 2243-98-3

1-Undecyne

Cat. No.: B103828
CAS No.: 2243-98-3
M. Wt: 152.28 g/mol
InChI Key: YVSFLVNWJIEJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-undecyne is a terminal acetylenic compound that is undecane carrying a triple bond at position1. It has a role as a metabolite. It is a terminal acetylenic compound and an alkyne.

Scientific Research Applications

1. Applications in Polymer Science

1-Undecyne has been utilized in the synthesis of new poly(1-phenyl-1-undecyne)s with different mesogenic and chromophoric pendant groups or side chains. These structural variations significantly affect the mesomorphic and luminescent properties of the polymers. Such polymers, due to their high molecular weights and unique properties, have potential applications in materials science, particularly in the development of liquid crystalline and light-emitting materials (Lam et al., 2005).

2. Biochemical Sensor Development

In biochemical research, this compound has been explored for developing robust electrochemical DNA sensors. Interfaces prepared via UV-hydrosilylation of undecylenic acid and 1,8-nonadiyne on silicon have shown potential in creating stable and efficient DNA sensor platforms, contributing to advancements in biosensing technologies (Michaels et al., 2014).

3. Advancements in Optical Materials

This compound is a key component in synthesizing materials with aggregation-induced emission (AIE) properties. Studies have shown that derivatives like poly{1,1-[(1,2,3,4,5-pentaphenylsiloly)oxy]-1-phenyl-1-undecyne} exhibit enhanced emissions and long lifetimes, indicating significant potential for applications in optoelectronics and advanced lighting technologies (Ren et al., 2005).

4. Nonlinear Optical Chromophores

Poly(1-alkyne)s containing azobenzene, synthesized with this compound, have shown promising optical limiting and nonlinear optical properties. These properties are crucial for developing new materials for optical limiting applications, such as in the fields of photonics and laser technology (Yin et al., 2007).

Safety and Hazards

1-Undecyne is combustible . It may cause slight skin and eye irritation . Inhalation is not expected to be a major route of exposure, but if ingested, it can pose an aspiration hazard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .

Biochemical Analysis

Biochemical Properties

1-Undecyne plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to the triple bond. For instance, this compound can be used as a substrate in enzymatic reactions catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, enhancing its reactivity and solubility .

Cellular Effects

This compound influences cellular processes by interacting with cell membranes and intracellular proteins. It has been observed to affect cell signaling pathways, particularly those involving lipid metabolism. The compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of genes involved in lipid synthesis and degradation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes involved in fatty acid oxidation, leading to changes in energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. For example, this compound has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis, by forming a stable complex with the enzyme . This inhibition results in decreased fatty acid production and altered lipid homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and oxygen. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of lipid metabolism and prolonged changes in gene expression . These effects are particularly evident in in vitro studies where cells are continuously exposed to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without toxicity. Beyond this range, adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as cytochrome P450 and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . The compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are critical for lipid biosynthesis and energy production.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transport proteins and lipid membranes. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its biochemical effects .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and lipid droplets within cells. This subcellular localization is facilitated by its hydrophobic nature and interactions with lipid-binding proteins. The compound’s activity is influenced by its localization, as it can readily interact with enzymes and other biomolecules involved in lipid metabolism in these compartments . Additionally, post-translational modifications, such as hydroxylation, can further direct this compound to specific cellular compartments, enhancing its functional specificity.

Properties

IUPAC Name

undec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFLVNWJIEJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062288
Record name 1-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-98-3, 102681-76-5
Record name 1-Undecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Undecyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Undecyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-UNDECYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Undecyne
Reactant of Route 2
Reactant of Route 2
1-Undecyne
Reactant of Route 3
Reactant of Route 3
1-Undecyne
Reactant of Route 4
1-Undecyne
Reactant of Route 5
Reactant of Route 5
1-Undecyne
Reactant of Route 6
Reactant of Route 6
1-Undecyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.